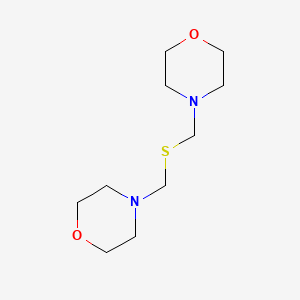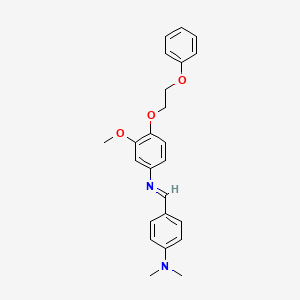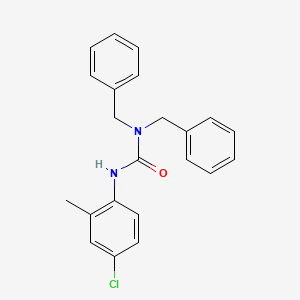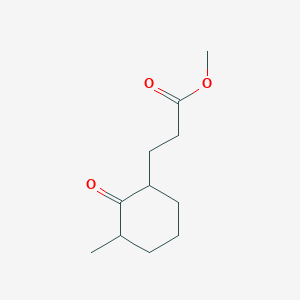
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid is an organic compound with a complex structure that includes a phenylacetic acid moiety substituted with a carboxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid typically involves multi-step organic reactions. One common route includes the alkylation of a phenylacetic acid derivative with a suitable electrophile, followed by carboxylation and subsequent functional group transformations to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Phenylacetic acid: Shares the phenylacetic acid core structure but lacks the carboxymethyl substitution.
4-(carboxymethyl)phenylacetic acid: Similar structure but with different substitution patterns.
Uniqueness: (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
93878-05-8 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22) |
InChIキー |
AVKKQLQNLSEZBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)





![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)



methanol](/img/structure/B11958812.png)



